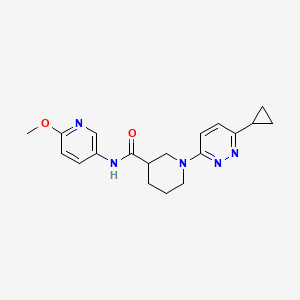![molecular formula C10H18N2O2 B2582387 3-Hydroxy-[1,3'-bipiperidine]-2'-one CAS No. 2097865-14-8](/img/structure/B2582387.png)
3-Hydroxy-[1,3'-bipiperidine]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-[1,3'-bipiperidine]-2'-one, also known as H-Lys(Alloc)-OH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
The 3-Hydroxypiperidine Scaffold in Natural Product Synthesis
The 3-hydroxypiperidine moiety is recognized as a privileged scaffold found in many bioactive compounds and natural products. Research by Wijdeven, Willemsen, and Rutjes (2010) details the synthesis of natural products containing this scaffold, underscoring its versatility and significance in the development of new therapeutic agents Wijdeven, Willemsen, & Rutjes, 2010.
Stereoselective Synthesis of Hydroxypiperidines
The stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, as described by Liang and Datta (2005), illustrates the application of 3-hydroxypiperidine derivatives in creating nonproteinogenic cyclic alpha-amino acids. These compounds are crucial in medicinal chemistry due to their presence in various natural and synthetic compounds with significant therapeutic potential Liang & Datta, 2005.
pH-Triggered Conformational Switch
Samoshin et al. (2013) explored derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches. Their research provides insights into the design of molecular devices that can respond to pH changes, demonstrating the broader applications of the 3-hydroxypiperidine scaffold beyond pharmaceuticals Samoshin et al., 2013.
Enantioselective Construction and Biological Activities
Research efforts such as those by Ishida, Nečas, Masuda, and Murakami (2015) on the enantioselective construction of 3-hydroxypiperidine scaffolds highlight the methodological advancements in achieving high stereocontrol. This is crucial for the synthesis of biologically active molecules and the development of drugs Ishida, Nečas, Masuda, & Murakami, 2015.
Mécanisme D'action
Target of Action
The primary target of 3-Hydroxy-[1,3’-bipiperidine]-2’-one is the enzyme HMG-CoA reductase . This enzyme is the rate-controlling step of the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids .
Mode of Action
3-Hydroxy-[1,3’-bipiperidine]-2’-one interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition results in the reduction of HMG-CoA to mevalonate, a crucial step in the synthesis of cholesterol and other isoprenoids .
Biochemical Pathways
The inhibition of HMG-CoA reductase by 3-Hydroxy-[1,3’-bipiperidine]-2’-one affects the mevalonate pathway . This pathway is responsible for the production of cholesterol and other isoprenoids. By inhibiting the rate-controlling step of this pathway, 3-Hydroxy-[1,3’-bipiperidine]-2’-one effectively reduces the production of these compounds .
Result of Action
The inhibition of HMG-CoA reductase by 3-Hydroxy-[1,3’-bipiperidine]-2’-one results in a decrease in the production of cholesterol and other isoprenoids . This can have significant molecular and cellular effects, potentially reducing the risk of conditions associated with high cholesterol levels .
Propriétés
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-8-3-2-6-12(7-8)9-4-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKQPCWAOFRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)




![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)